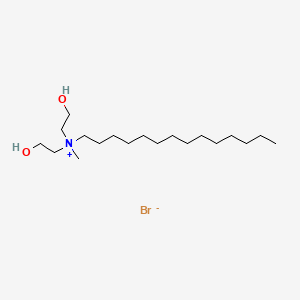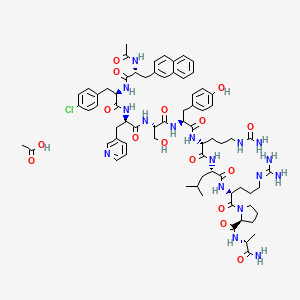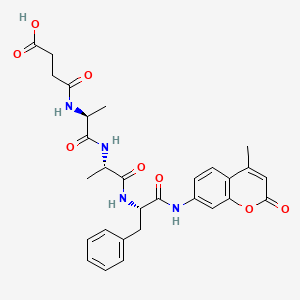
2,2',3,4,6-Pentachlorobiphenyl
Descripción general
Descripción
2,2’,3,4,6-Pentachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. They were manufactured as commercial mixtures but banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects .
Molecular Structure Analysis
The molecular formula of 2,2’,3,4,6-Pentachlorobiphenyl is C12H5Cl5. The IUPAC name is 1,2,3,5-tetrachloro-4-(2-chlorophenyl)benzene . The structure can be viewed using Java .Physical And Chemical Properties Analysis
The molecular weight of 2,2’,3,4,6-Pentachlorobiphenyl is 326.4 g/mol. The computed properties include XLogP3 of 6.3, Hydrogen Bond Donor Count of 0, and Hydrogen Bond Acceptor Count of 0 .Aplicaciones Científicas De Investigación
1. Homology Models of P450 Isoforms and Docking Models The compound 2,2’,3,4,6-Pentachlorobiphenyl has been used in the construction of homology models of P450 isoforms. These models are crucial for understanding the docking and metabolic processes involving various substrates and the P450 enzyme system .
Neurotoxicity Studies in Zebrafish
Research has utilized this compound to study dose-dependent neurotoxicity in zebrafish larvae. It is an environmentally relevant congener that targets the developing brain, making it significant for developmental neurotoxicant (DNT) studies .
Analytical Determination of Pollutants
The compound has been involved in studies to evaluate limits of detection (LODs) and quantification (LOQs) of pollutants like PAHs and PCBs in water blanks, following ICH guidelines. This is essential for environmental monitoring and pollution control .
4. Oxidative Stress Process and Bioaccumulation in Zebrafish Another application is investigating the oxidative stress process and bioaccumulation in adult zebrafish after prolonged exposure. This helps in understanding the environmental impact and biological effects of such compounds .
Atropselective Biotransformation Studies
2,2’,3,4,6-Pentachlorobiphenyl has been used to reveal differences in atropselective biotransformation in a mouse model with a liver-specific deletion of cytochrome P450 reductase. This is important for pharmacological and toxicological research .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
2,2’,3,4,6-Pentachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the Estrogen receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
The compound interacts with its targets by binding to the estrogen receptor, which is a nuclear hormone receptor . It also inhibits the basal and circadian expression of the core circadian component PER1 .
Biochemical Pathways
It’s known that it regulates the circadian clock by inhibiting the expression of per1 .
Pharmacokinetics
Pcbs are known to be highly lipophilic compounds, which allows them to cross the blood-brain barrier and enter the brain .
Result of Action
The exposure to 2,2’,3,4,6-Pentachlorobiphenyl contributes to developmental neurotoxicity in early developing organisms, such as zebrafish larvae . It has been shown to cause a dose-dependent reduction of brain sizes with increased brain cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,4,6-Pentachlorobiphenyl. For instance, its enantioselective toxic effects are still being studied .
Propiedades
IUPAC Name |
1,2,3,5-tetrachloro-4-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-4-2-1-3-6(7)10-8(14)5-9(15)11(16)12(10)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDKRLQRLFUJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074178 | |
| Record name | 2,2',3,4,6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4,6-Pentachlorobiphenyl | |
CAS RN |
55215-17-3 | |
| Record name | 2,2',3,4,6-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055215173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WPD88828Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2R)-3-Carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride](/img/structure/B1359839.png)


![1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1359843.png)

![Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B1359846.png)




